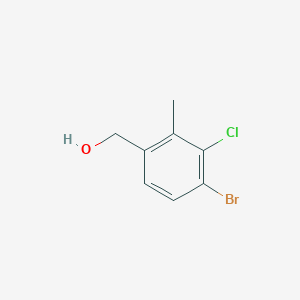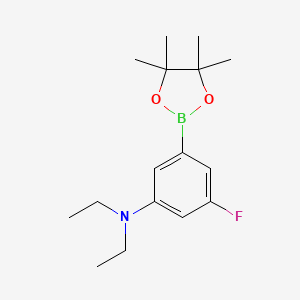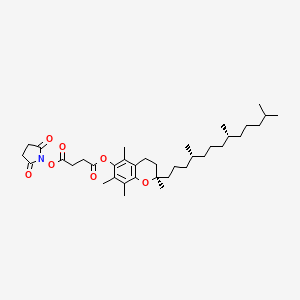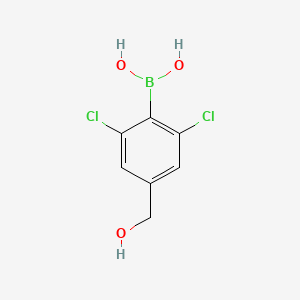
(4-Bromo-3-chloro-2-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Bromo-3-chloro-2-methylphenyl)methanol” is a chemical compound with the CAS Number: 1809168-73-7 . It has a molecular weight of 235.51 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrClO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 235.51 . The compound is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound (4-Bromo-3-chloro-2-methylphenyl)methanol, while not directly mentioned, is related to chemical compounds involved in synthesis and crystal structure studies. For example, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was synthesized and characterized using various spectroscopic techniques and X-ray diffraction crystallography, showcasing its potential applications in material science and crystal engineering (Dong & Huo, 2009).
Antibacterial Applications
Bromophenols derived from marine red algae, similar in structural complexity to this compound, demonstrated significant antibacterial activity. These compounds' synthesis and bioactivity point to potential applications in developing new antimicrobial agents (Xu et al., 2003).
Chemical Catalysis
Compounds structurally related to this compound have been used in catalysis. For instance, di(2-pyridyl)methylamine-based palladium dichloride complexes have facilitated various cross-coupling reactions in water or aqueous solvents, indicating the role of similar compounds in enhancing green chemistry methodologies (Nájera et al., 2004).
Pharmaceutical Synthesis
The synthesis of enantiomerically pure compounds starting from related chloro- and bromo-substituted precursors, such as this compound, has been explored for pharmaceutical applications. This includes the development of efficient synthetic routes to produce biologically active compounds, showcasing the importance of such chemicals in drug synthesis and development (Zhang et al., 2014).
Environmental and Analytical Chemistry
This compound and similar compounds play a role in environmental chemistry, particularly in the analysis and detection of pollutants. Techniques such as SPE/HPLC-DAD have been developed to determine residues of selected disinfectant agents in surface water, demonstrating the relevance of these compounds in environmental monitoring and protection (Baranowska & Wojciechowska, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-bromo-3-chloro-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONVGGKPEUQYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B6308129.png)








